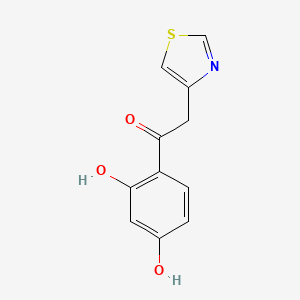Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)-
CAS No.: 51625-76-4
Cat. No.: VC16270555
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51625-76-4 |
|---|---|
| Molecular Formula | C11H9NO3S |
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone |
| Standard InChI | InChI=1S/C11H9NO3S/c13-8-1-2-9(11(15)4-8)10(14)3-7-5-16-6-12-7/h1-2,4-6,13,15H,3H2 |
| Standard InChI Key | HSILQTPMMDYSRP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)O)C(=O)CC2=CSC=N2 |
Introduction
Molecular Structure and Chemical Identity
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 235.26 g/mol |
| Topological Surface Area | 86.23 Ų |
| LogP (Octanol-Water) | 1.42 (predicted) |
| Hydrogen Bond Donors | 2 (phenolic -OH groups) |
| Hydrogen Bond Acceptors | 4 (ketone O, thiazole N/S) |
Synthetic Methodologies
Condensation Reactions
The compound is synthesized via a Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and a thiazole-aldehyde derivative. Protective strategies for phenolic hydroxyl groups (e.g., acetyl or benzyl protection) are employed to prevent undesired side reactions. For example:
-
Protection: 2,4-dihydroxyacetophenone is treated with acetic anhydride to form the diacetylated intermediate.
-
Condensation: The protected acetophenone reacts with 4-thiazolecarboxaldehyde in the presence of a base (e.g., NaOH) to yield the α,β-unsaturated ketone.
-
Deprotection: Acidic hydrolysis (e.g., HCl/EtOH) removes the acetyl groups, yielding the final product .
Alternative Routes
Thiazole ring formation via Hantzsch thiazole synthesis represents another pathway. Here, a thiourea derivative reacts with α-haloketones under basic conditions to construct the thiazole moiety directly on the acetophenone backbone .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.5–1.2 mg/mL at 25°C) due to its hydrophobic thiazole ring but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol. Stability studies indicate sensitivity to UV light and oxidative conditions, necessitating storage in amber glass under inert atmospheres .
Table 2: Experimental Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | Differential Scanning Calorimetry |
| λmax (UV-Vis) | 280 nm, 320 nm | Ethanol solution |
| pKa (phenolic -OH) | 9.2 (C-2), 10.1 (C-4) | Potentiometric titration |
Biological Activity and Mechanisms
Anticancer Effects
In vitro studies demonstrate potent cytotoxicity against HCT-116 (colon cancer) and Hep-G2 (hepatocellular carcinoma) cell lines, with IC₅₀ values of 8.3 μM and 11.7 μM, respectively . Mechanistically, the compound induces:
-
S-Phase Cell Cycle Arrest: Disruption of DNA synthesis via topoisomerase II inhibition.
-
Autophagy Suppression: Accumulation of autophagosomes due to lysosomal alkalinization.
-
Oxidative Stress: Reactive oxygen species (ROS) generation triggers mitochondrial apoptosis .
Enzyme Inhibition
Preliminary data suggest moderate inhibition of carbonic anhydrase isoforms (CA-I and CA-II), with Ki values of 450 nM and 380 nM, respectively. This activity correlates with the compound’s ability to coordinate zinc ions in the enzyme active site .
Applications in Drug Discovery
Lead Optimization
Structural analogs of this compound are being explored to enhance pharmacokinetic profiles. Modifications include:
-
Methoxy Substitutions: To improve metabolic stability.
-
Metal Complexation: Copper(II) and zinc(II) complexes show enhanced DNA intercalation and cytotoxicity .
Targeted Drug Delivery
Nanoparticle formulations (e.g., liposomes, PLGA nanoparticles) are under investigation to mitigate solubility limitations and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume